molecular formula C14H12ClN3S B1390840 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-44-3

5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1390840
M. Wt: 289.8 g/mol
InChI Key: KAOLODXYFKLPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as CM-BT, is a chemical compound that has been used in a variety of scientific applications in the fields of organic chemistry and biochemistry. It is a heterocyclic amine, which is a type of organic compound that contains a nitrogen atom in a ring-like structure. CM-BT is a versatile compound, with a wide range of uses, including drug synthesis and biochemical research.

Scientific Research Applications

Chemistry and Properties

5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, as part of the broader class of benzothiazole compounds, demonstrates versatile chemical properties and biological activities. These compounds have been a subject of extensive study due to their varied applications, including spectroscopic properties, magnetic properties, and potential biological and electrochemical activities. The preparation procedures and properties of benzothiazoles, including their protonated and/or deprotonated forms, have been thoroughly reviewed, highlighting the potential for further research in unknown analogues (Boča, Jameson, & Linert, 2011).

Biological Activities

The heterocyclic structure of benzothiazoles, akin to 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, is known to exhibit significant biological activity. Heterocyclic aromatic amines (HAAs), including benzothiazoles, have been identified as probable carcinogenic substances, mainly generated in meat products during thermal processing. The knowledge regarding the formation, mitigation, metabolism, biomarkers for exposure, hazard control, and risk assessment of HAAs has been comprehensively reviewed. These studies underscore the importance of reducing HAAs during food processing and controlling their intake to mitigate health risks (Chen, Jia, Zhu, Mao, & Zhang, 2020).

Potential in Drug Synthesis

The unique chemical structure of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine makes it a candidate for synthesizing novel Central Nervous System (CNS) acting drugs. Research has indicated that heterocycles containing nitrogen, sulfur, or oxygen atoms, similar to the structure of benzothiazoles, form a significant class of organic compounds. These heterocycles are potentially beneficial in synthesizing compounds with CNS activity, ranging from depression to convulsion effects (Saganuwan, 2017).

properties

IUPAC Name

5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-9-11(15)4-5-12-13(9)18-14(19-12)17-8-10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOLODXYFKLPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCC3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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